molecular formula C18H19N3O2 B12741100 Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- CAS No. 72612-09-0

Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)-

Cat. No.: B12741100
CAS No.: 72612-09-0
M. Wt: 309.4 g/mol
InChI Key: UPAYLPSFKINTKG-UHFFFAOYSA-N
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Description

Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a nicotinamide moiety linked to a 5-methoxy-3-indolylpropyl group, making it a unique structure with potential biological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- typically involves the coupling of nicotinamide with a 5-methoxy-3-indolylpropyl precursor. One common method involves the use of acylation reactions where the nicotinamide is reacted with an appropriate indole derivative under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide, N-(3-(5-methoxy-3-indolyl)propyl)- is unique due to its combined structure of nicotinamide and 5-methoxy-3-indolylpropyl, which may confer distinct biological activities and therapeutic potential .

Properties

CAS No.

72612-09-0

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-[3-(5-methoxy-1H-indol-3-yl)propyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H19N3O2/c1-23-15-6-7-17-16(10-15)13(12-21-17)4-3-9-20-18(22)14-5-2-8-19-11-14/h2,5-8,10-12,21H,3-4,9H2,1H3,(H,20,22)

InChI Key

UPAYLPSFKINTKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CN=CC=C3

Origin of Product

United States

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